molecular formula C10H13NO4S B13921262 3-(Benzylsulfonylamino)propanoic acid CAS No. 7469-21-8

3-(Benzylsulfonylamino)propanoic acid

Cat. No.: B13921262
CAS No.: 7469-21-8
M. Wt: 243.28 g/mol
InChI Key: VCDVAUPEJMHMOP-UHFFFAOYSA-N
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Description

3-(Benzylsulfonylamino)propanoic acid is an organic compound characterized by the presence of a benzylsulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfonylamino)propanoic acid typically involves the reaction of benzylsulfonyl chloride with 3-aminopropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzylsulfonylamino derivatives.

Scientific Research Applications

3-(Benzylsulfonylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Similar structure but lacks the sulfonylamino group.

    3-Aminopropanoic acid: Similar backbone but lacks the benzylsulfonyl group.

Uniqueness

3-(Benzylsulfonylamino)propanoic acid is unique due to the presence of both the benzylsulfonyl and amino groups, which confer distinct chemical and biological properties

Properties

CAS No.

7469-21-8

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-(benzylsulfonylamino)propanoic acid

InChI

InChI=1S/C10H13NO4S/c12-10(13)6-7-11-16(14,15)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13)

InChI Key

VCDVAUPEJMHMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCC(=O)O

Origin of Product

United States

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